![molecular formula C17H20N2O4S B4434930 N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4434930.png)
N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain sensation.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide involves the selective blockade of the AT2R, which is expressed on sensory neurons in the dorsal root ganglia. By blocking this receptor, N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide reduces the excitability of these neurons, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, as well as to reduce the activation of glial cells in the spinal cord. Additionally, N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to increase the expression of potassium channels in sensory neurons, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has several advantages for use in laboratory experiments. It is a small molecule drug, which makes it easy to administer and study. Additionally, it has been shown to be effective in preclinical models of chronic pain, making it a useful tool for studying pain mechanisms. However, one limitation of N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is that it is selective for the AT2R, which may limit its effectiveness in certain types of pain.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more selective AT2R antagonists, which may have improved efficacy and fewer side effects. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide in clinical settings. Finally, there is interest in exploring the potential use of N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide in combination with other pain medications, as a way to improve overall pain management.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. It has been shown to be effective in reducing pain behavior in these models, without causing significant side effects.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-3-(methanesulfonamido)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-15-9-7-14(8-10-15)18-17(20)13-6-5-12(2)16(11-13)19-24(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENCLRLFZWTAAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.